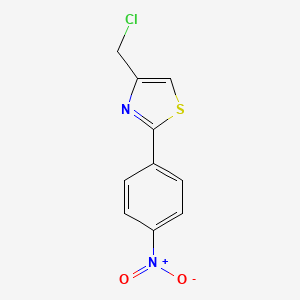

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole

Description

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole (molecular formula: C₁₀H₇ClN₂O₂S) is a thiazole derivative characterized by a chloromethyl (-CH₂Cl) group at the 4-position and a 4-nitrophenyl (-C₆H₄NO₂) substituent at the 2-position of the thiazole ring . This compound is notable for its diverse applications in medicinal chemistry, including antiviral, antibacterial, and growth-promoting activities . It is synthesized via cyclization and nitration reactions, often involving intermediates like 1,3-dichloroacetone and thioacetamide . Commercial variants are available at varying purity levels (30%–68%), reflecting its use in industrial and pharmacological research .

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-5-8-6-16-10(12-8)7-1-3-9(4-2-7)13(14)15/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVAPAHRHVOVHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the desired thiazole compound. The reaction conditions usually involve heating the mixture to reflux temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CHCl) is highly reactive toward nucleophiles due to the polarizable C–Cl bond:

-

With Amines : Forms thiazole-substituted amines. For example, reaction with pyrrolidine yields 2-(pyrrolidin-1-ylmethyl)-4-(4-nitrophenyl)-1,3-thiazole .

-

With Thiols : Produces thioether derivatives, as seen in reactions with mercaptoimidazoles/tetrazoles to form antiproliferative agents .

Key Conditions :

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring undergoes regioselective reactions at the C5 position due to electron-donating effects from the amino group (if present) and conjugation with the nitroaryl substituent :

-

Nitration/Sulfonation : Limited by the pre-existing nitro group’s deactivating effect.

-

Halogenation : Preferentially occurs at C5 in the presence of Lewis acids like FeCl .

Reduction of the Nitro Group

The 4-nitrophenyl group can be reduced to an amine under catalytic hydrogenation (H/Pd-C) or via SnCl/HCl :

-

Product : 4-(chloromethyl)-2-(4-aminophenyl)-1,3-thiazole.

-

Applications : Intermediate for synthesizing indole-thiols or benzothiophenes via cyclization .

Cycloaddition and Heterocycle Formation

The thiazole ring participates in [4+2] cycloadditions with nitroalkenes, forming tetrahydrobenzothiazoles :

-

Example : Reaction with β-nitrostyrene yields 6-nitro-4,5,6,7-tetrahydrobenzothiazole (diastereoselectivity >95%) .

-

Mechanistic Insight : DFT studies indicate C5 of the thiazole acts as the nucleophilic site .

Hydrogen Bonding and Crystal Packing

Intermolecular interactions stabilize the solid-state structure:

Biological Activity and Derivatives

Derivatives exhibit pharmacological properties:

-

Anticancer Activity : Chloromethyl-thiazoles with benzofuran substituents show IC values of 10–30 µM against glioblastoma .

-

Antitubercular Activity : Analogues with Cl-substituted phenyl groups display MIC values as low as 0.09 µg/mL .

Stability and Degradation

Scientific Research Applications

Overview

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole is an organic compound belonging to the thiazole family, characterized by a chloromethyl group at the 4-position and a nitrophenyl group at the 2-position. This unique structure imparts significant chemical reactivity and biological activity, making it a valuable compound in various scientific fields.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its chloromethyl and nitrophenyl groups allow for diverse chemical transformations, including nucleophilic substitutions and reductions.

Biology

Derivatives of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole have shown potential as antimicrobial and anticancer agents . The compound's ability to interact with biological targets makes it a focus of ongoing research in medicinal chemistry.

Medicine

Research is being conducted to explore its potential as a therapeutic agent for various diseases. Studies suggest that the compound can induce apoptosis in cancer cells and exhibit antimicrobial properties against several bacterial strains.

Industry

In industrial applications, this compound is utilized in the development of advanced materials , including polymers and dyes. Its unique chemical properties facilitate the creation of materials with specific functionalities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Mechanism of Action : The chloromethyl group allows for nucleophilic substitution reactions, which can disrupt bacterial protein functions.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values below 20 µM.

Mechanisms :

- Cytotoxic Effects : The nitro group can be reduced to form reactive intermediates that induce DNA damage.

- Cell Cycle Arrest : The compound interacts with cellular pathways that prevent cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives, including this compound. It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 to 100 µg/mL.

- Anticancer Activity : In vitro studies indicated that 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole exhibited cytotoxicity against human cancer cell lines such as HeLa and MCF-7, with IC50 values below 20 µM. Further modifications led to derivatives with enhanced potency.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, disrupting their normal function. These interactions can trigger various cellular pathways, including apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Key Observations:

- Halogen Substituents : Chlorine and bromine at the 4-position influence reactivity and binding. Bromine increases steric bulk and polarizability, enhancing interactions with hydrophobic enzyme pockets (e.g., HIV-1 RT inhibitors ).

- Nitro Group Positioning : The 4-nitrophenyl group in the target compound stabilizes the aromatic system via resonance, whereas nitro groups in other positions (e.g., 5-nitro in ) may alter electronic distribution and reactivity.

- Melting Points : Derivatives with extended aromatic systems (e.g., 2-2e, EMAC2067) exhibit higher melting points due to stronger intermolecular forces .

Key Observations:

- Antiviral Activity : The target compound’s 4-nitrophenyl group is critical for ER stress modulation, while EMAC2059’s dual RT inhibition relies on combined nitrophenyl and methoxyphenyl groups .

- Anticancer Potential: Hydrazine-containing derivatives (e.g., Compound 1a) exploit Schiff base formation for AChE inhibition, contrasting with the target compound’s chloromethyl-driven reactivity .

Biological Activity

4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a chloromethyl and a nitrophenyl group. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClN3O2S |

| Molecular Weight | 255.7 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that derivatives of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole exhibit promising antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The chloromethyl group can undergo nucleophilic substitution, allowing for the formation of covalent bonds with bacterial proteins, disrupting their function and leading to cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the following mechanisms:

- Cytotoxic Effects : The nitro group can be bioreduced to form reactive intermediates that damage cellular components such as DNA and proteins, triggering apoptosis .

- Cell Cycle Arrest : Interactions with cellular pathways can lead to cell cycle arrest, preventing cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives, including 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole. It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

- Anticancer Activity : In vitro studies showed that the compound exhibited cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values below 20 µM . Further modifications of the compound led to derivatives with enhanced potency.

Comparison with Similar Compounds

The biological activity of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole can be compared to other thiazole derivatives:

| Compound | Activity Type | IC50/Effectiveness |

|---|---|---|

| 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole | Antimicrobial | MIC 50-100 µg/mL |

| 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole | Anticancer | IC50 < 20 µM |

| 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-imidazole | Antimicrobial | MIC similar |

The mechanisms through which 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole exerts its effects include:

- Covalent Bond Formation : The chloromethyl group acts as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA.

- Reactive Intermediate Formation : The nitro group undergoes reduction to generate reactive species that can interact with cellular macromolecules .

Future Directions

Ongoing research aims to further explore the therapeutic potential of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole and its derivatives. Potential areas include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.